Piperazine, 1,1'-(1,2-ethanediyl)bis-

Catalog No.
S1518228
CAS No.
19479-83-5
M.F
C10H22N4
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine, 1,1'-(1,2-ethanediyl)bis-

CAS Number

19479-83-5

Product Name

Piperazine, 1,1'-(1,2-ethanediyl)bis-

IUPAC Name

1-(2-piperazin-1-ylethyl)piperazine

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2

InChI Key

XDHVNMPVLPEHND-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCN2CCNCC2

Canonical SMILES

C1CN(CCN1)CCN2CCNCC2

Piperazine, 1,1'-(1,2-ethanediyl)bis- (CAS 19479-83-5) is a structurally defined tetra-amine featuring two piperazine rings rigidly connected by an ethylene bridge. This configuration distinguishes it from its parent compound, piperazine, by providing two sets of diamine coordination sites at a fixed distance, making it a valuable building block for polymers and a bidentate chelating ligand for creating well-defined metal-organic frameworks and coordination complexes. Its primary procurement value lies in its use as a pre-organized, geometrically constrained monomer and ligand, offering an alternative to simpler, more flexible diamines or the multi-step in-situ assembly of similar structures.

Substituting this compound with simpler alternatives like piperazine or common chelating agents such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is often unfeasible. Using piperazine requires an additional linking reaction, which complicates process control and may yield undesirable oligomers. More critically, the rigid ethylene spacer in 1,1'-(1,2-ethanediyl)bis-piperazine provides a specific, fixed geometry essential for forming predictable and stable crystal structures in coordination polymers. Flexible ligands like TMEDA cannot replicate this structural rigidity, leading to different, often less stable or porous, final materials. Therefore, applications requiring precise spatial arrangement and high thermal stability necessitate this specific pre-linked dimer.

Superior Thermal Stability in Polyamide Formulations

Polyamides synthesized using heterocyclic diamines demonstrate excellent thermal properties. For instance, certain aromatic polyamides show a 10% weight loss temperature (T10) around 450-480°C, indicating high thermal stability suitable for advanced composites in aerospace and electronics. This performance is attributed to the rigid backbone provided by such monomers. While not a direct comparison, this contrasts with some bio-based polyamides like PA12,36, which begin decomposition around 425°C. The incorporation of rigid, pre-organized diamine units like 1,1'-(1,2-ethanediyl)bis-piperazine is a strategy to achieve high thermal performance in specialty polymer applications.

Evidence DimensionThermal Decomposition Temperature (10% Weight Loss)
Target Compound DataTarget class of polyamides show T10 values of 450-480°C
Comparator Or BaselineBio-based Polyamide (PA12,36) begins decomposition at ~425°C
Quantified DifferencePotentially 25-55°C higher decomposition onset compared to some alternative polyamide systems
ConditionsThermogravimetric Analysis (TGA) under an inert atmosphere.

For high-performance applications in electronics or aerospace, a higher thermal decomposition temperature directly translates to a wider operating window and greater material reliability.

Enables Synthesis of Rigid, Ethane-Trapping Metal-Organic Frameworks (MOFs)

The rigid, pillaring nature of 1,1'-(1,2-ethanediyl)bis-piperazine is critical for constructing MOFs with specific pore environments for gas separation. When used as a ligand with nickel and naphthalenedicarboxylic acid, it forms a framework (ZJU-120a) that shows preferential binding of ethane (C2H6) over ethylene (C2H4). At 296 K and 1 bar, this material exhibits a C2H6 uptake of 110 cm³/g. This contrasts with many MOFs that preferentially adsorb C2H4 due to π-complexation with open metal sites. The defined geometry of the bis-piperazine ligand is essential for creating the specific pore size and chemistry that favors ethane, a key requirement for ethane-trapping materials.

Evidence DimensionGas Uptake in MOF at 296 K, 1 bar
Target Compound DataC2H6 Uptake: 110 cm³/g
Comparator Or BaselineC2H4 Uptake: 88 cm³/g in the same material; many standard MOFs show higher C2H4 uptake.
Quantified Difference25% higher uptake of C2H6 over C2H4, reversing the typical selectivity trend.
ConditionsAdsorption measurement in a custom-built MOF (ZJU-120a) at 296 K and 1 bar.

Procurement for advanced gas separation applications requires ligands that can produce materials with specific, and often counter-intuitive, adsorption properties; this compound enables the synthesis of such specialized MOFs.

Forms Highly Efficient Palladium(II) Catalysts for Cross-Coupling Reactions

The specific chelation geometry offered by bis-piperazine ligands can lead to highly active catalysts. Palladium(II) complexes bearing N-functionalized bis-piperazine ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. For the coupling of 4-bromotoluene with phenylboronic acid, these catalysts can achieve yields of up to 98%. This level of performance is competitive with, and in some cases may exceed, that of catalysts based on more common phosphine or simple amine ligands, which can require harsher conditions or higher catalyst loadings to achieve similar yields in comparable reactions.

Evidence DimensionProduct Yield in Suzuki-Miyaura Coupling
Target Compound DataUp to 98% yield (4-bromotoluene + phenylboronic acid)
Comparator Or BaselineOther palladium-catalyzed systems often report high but varied yields (e.g., 80% for a Stille coupling with a different Pd-Schiff base complex).
Quantified DifferenceDemonstrates top-tier catalytic efficiency for this class of reaction.
ConditionsPd(II) complex with bis-piperazine ligand, K2CO3 base, DMF/H2O solvent, 100°C.

For chemical synthesis, selecting a ligand that maximizes catalyst turnover number and product yield directly reduces process costs and simplifies purification, making it a critical procurement decision.

Precursor for High-Temperature Resistant Polyamide Fibers and Films

This compound is a suitable monomer for direct polycondensation reactions to produce specialty polyamides. Its rigid, pre-organized structure contributes to a polymer backbone with high thermal stability, making it a candidate for materials intended for demanding environments where thermal degradation is a primary failure mode.

Synthesis of Selective Adsorbents for Light Hydrocarbon Separation

As a structural pillar in metal-organic frameworks, it enables the creation of materials with precisely engineered pore environments. This is particularly relevant for the petrochemical industry in applications like ethane/ethylene separation, where its use can lead to adsorbents that selectively trap ethane.

Ligand for High-Yield Homogeneous Catalysis in Fine Chemical Synthesis

When complexed with palladium, this ligand structure facilitates highly efficient carbon-carbon bond formation. This makes it a valuable procurement choice for developing catalysts used in the synthesis of pharmaceuticals and other high-value organic molecules where maximizing yield and minimizing side reactions is critical.

XLogP3

-1

Other CAS

19479-83-5

Wikipedia

Piperazine, 1,1'-(1,2-ethanediyl)bis-

General Manufacturing Information

Piperazine, 1,1'-(1,2-ethanediyl)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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